molecular formula C11H11BrN4O4 B10812230 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide

2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide

Cat. No.: B10812230
M. Wt: 343.13 g/mol
InChI Key: FVISPXSECSDPKC-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with bromine, methyl, and nitro groups, and an acetamide moiety linked to a furan ring

Preparation Methods

The synthesis of 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The bromination and nitration of the pyrazole ring are carried out using bromine and nitric acid, respectively. The final step involves the acylation of the pyrazole ring with furan-2-ylmethyl-acetamide under suitable conditions, such as the presence of a base like triethylamine .

Chemical Reactions Analysis

2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation: The acetamide moiety can undergo further acylation reactions to introduce additional functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and furan moieties may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide include:

  • 2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-(4-methyl-pyridin-2-yl)-acetamide
  • 2-(4-Chloro-5-methyl-3-nitro-pyrazol-1-yl)-N-(3,4-dimethoxy-phenyl)-acetamide
  • N-(4-Bromo-2-nitro-phenyl)-acetamide

These compounds share similar structural features, such as the pyrazole ring and nitro group, but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O4/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h2-4H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVISPXSECSDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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